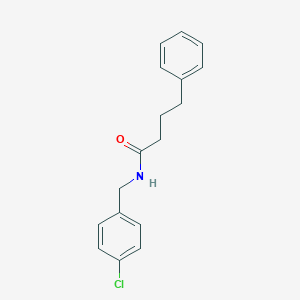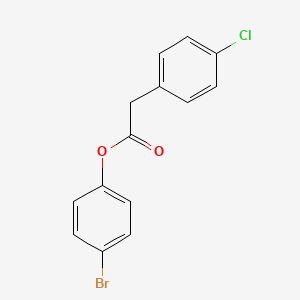![molecular formula C18H14N2O3 B5699263 N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5699263.png)
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, also known as FOA, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. FOA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mechanism of Action
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide inhibits PARP by binding to the catalytic domain of the enzyme, preventing it from catalyzing the transfer of ADP-ribose units to target proteins. This results in the accumulation of DNA damage, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to enhance the efficacy of chemotherapy and radiation therapy. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has several advantages for lab experiments. It is a potent and selective PARP inhibitor, and its mechanism of action has been well-characterized. However, this compound has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to work with. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide research. One area of interest is the development of more potent and selective PARP inhibitors. Another area of interest is the investigation of this compound's potential use in the treatment of neurodegenerative diseases. Additionally, there is interest in exploring the use of PARP inhibitors in combination with other therapies, such as immunotherapy. Finally, there is interest in developing more effective methods for delivering PARP inhibitors to target tissues.
Synthesis Methods
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can be synthesized by reacting 2-acetylindole with furfural in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with N-(2-aminoethyl)acetamide in the presence of sodium bicarbonate to yield this compound.
Scientific Research Applications
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is widely used in scientific research as a PARP inhibitor. PARP inhibitors have been shown to have potential therapeutic applications in cancer treatment, as they can enhance the efficacy of chemotherapy and radiation therapy. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, as PARP has been implicated in the pathogenesis of these diseases.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-16(19-10-13-6-3-9-23-13)11-20-15-8-2-5-12-4-1-7-14(17(12)15)18(20)22/h1-9H,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBKQJMPQZKRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5699197.png)
![2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone](/img/structure/B5699201.png)






![N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5699262.png)

